3-(1-Hydroxypropan-2-yl)piperidin-2-one
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Overview
Description
3-(1-Hydroxypropan-2-yl)piperidin-2-one is a chemical compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yl)piperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts. This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropan-2-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring or the hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium or rhodium catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various reduced piperidine derivatives.
Scientific Research Applications
3-(1-Hydroxypropan-2-yl)piperidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 3-(1-Hydroxypropan-2-yl)piperidin-2-one, widely used in the synthesis of pharmaceuticals.
Piperidinone: Another derivative of piperidine with similar chemical properties and applications.
Spiropiperidines: Compounds with a spirocyclic structure that exhibit unique biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group and piperidine ring make it a versatile intermediate for various synthetic and research applications.
Properties
Molecular Formula |
C8H15NO2 |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(1-hydroxypropan-2-yl)piperidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(5-10)7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |
InChI Key |
FYMJQQNZSSJYSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCCNC1=O |
Origin of Product |
United States |
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